molecular formula C8H9NO2 B1588948 2-Hydroxy-4-methylbenzamide CAS No. 49667-22-3

2-Hydroxy-4-methylbenzamide

Cat. No. B1588948
CAS RN: 49667-22-3
M. Wt: 151.16 g/mol
InChI Key: OLEJYVBTZPUQDX-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-methylbenzamide” is an organic compound with the molecular formula C8H9NO2 . It is also known as “4-hydroxy-2-methylbenzamide” and has a CAS Number of 888019-41-8 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification can prevent amide bond-mediated side-reactions (e.g., aspartimide formation, peptide aggregation) by installing the removable Hmb group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .


Molecular Structure Analysis

The molecular weight of “2-Hydroxy-4-methylbenzamide” is 151.16 g/mol . The InChI code is 1S/C8H9NO2/c1-5-4-6 (10)2-3-7 (5)8 (9)11/h2-4,10H,1H3, (H2,9,11) and the InChI key is DRVUKSMTYSCDOB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Hydroxy-4-methylbenzamide” is a powder that is stored at room temperature . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 359.9±25.0 °C at 760 mmHg .

Scientific Research Applications

1. Structural and Electronic Properties

  • Subheading: Structural Insights and Electronic Structure Analysis
  • Content: Research employing density functional theory-based methods has explored the structural and electronic properties of compounds similar to 2-hydroxy-4-methylbenzamide, focusing on their hydrogen bonding characteristics. These studies are significant for understanding the behavior of similar compounds in various states, including their geometric and spectroscopic properties, which have practical implications in fields like medicinal chemistry and material science (Jezierska et al., 2009).
  • Subheading: Metabolism and Stability Analysis
  • Content: Studies have investigated the metabolic conversion of compounds like 2-hydroxy-4-methylbenzamide, revealing that they can form stable metabolites under certain conditions. This research provides insights into the metabolic pathways and stability of these compounds, which is crucial for pharmacological and toxicological evaluations (Ross et al., 1983).
  • Subheading: Spectroscopic Studies
  • Content: Spectroscopic techniques, including FT-IR and NMR, have been applied to study derivatives of 2-hydroxy-4-methylbenzamide. These studies help in characterizing the molecular structure and dynamics, contributing to a deeper understanding of their chemical behavior, which is beneficial for various scientific applications (Takač & Vikić Topić, 2004).
  • Subheading: Pharmaceutical Properties Exploration
  • Content: Research exploring the pharmaceutical activities of compounds related to 2-hydroxy-4-methylbenzamide has been conducted, focusing on their molecular determinants and interaction properties. This type of study is fundamental for drug development and understanding the therapeutic potential of similar compounds (Sharfalddin et al., 2020).
  • Subheading: Anti-Parasitic Potential
  • Content: Some derivatives of 2-hydroxy-4-methylbenzamide have been examined for their anti-parasite activities. This research is crucial in the development of new therapeutic agents against various parasitic infections, demonstrating the potential of these compounds in medicinal chemistry (Restrepo et al., 2018).
  • Subheading: Chemical Synthesis and Analysis
  • Content: Studies on the synthesis and characterization of 2-hydroxy-4-methylbenzamide derivatives contribute to the field of organic chemistry, providing valuable insights into the methods of producing these compounds and their subsequent properties. This knowledge is essential for advancing the synthesis of novel compounds with specific desired characteristics (Ibnouf et al., 2021).

Safety And Hazards

“2-Hydroxy-4-methylbenzamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-hydroxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJYVBTZPUQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441320
Record name 4-Methylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methylbenzamide

CAS RN

49667-22-3
Record name 2-Hydroxy-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49667-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylsalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The starting-material, 4-methyl-2-propoxybenzamide, was prepared by reacting methyl 4-methylsalicylate (25.75 g) with ethanolic ammonia to yield 4-methylsalicylamide (12.54 g) which was then reacted with bromopropane, potassium iodide and potassium carbonate in acetone.
Name
4-methyl-2-propoxybenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
K Cheng, QZ Zheng, J Hou, Y Zhou, CH Liu… - Bioorganic & medicinal …, 2010 - Elsevier
… (3e), 2-hydroxy-N-(2-(2-hydroxy-5-iodobenzylideneamino)propyl)benzamide (1e), and N-(2-(3,5-dichloro-2-hydroxybenzylideneamino)propyl)-2-hydroxy-4-methylbenzamide (3f). Many …
Number of citations: 22 www.sciencedirect.com
R Xiong, D He, X Deng, J Liu, X Lei, Z Xie, X Cao… - …, 2019 - pubs.rsc.org
A series of tryptamine salicylic acid derivatives were synthesized and their antiproliferative activity against MGC-803, MCF-7, HepG2, A549 and HeLa cell lines was evaluated. The …
Number of citations: 7 pubs.rsc.org
ZW Zhu, L Shi, XM Ruan, Y Yang, HQ Li… - Journal of enzyme …, 2011 - Taylor & Francis
A series of salicylanilide derivatives (compounds 1–32) were synthesised by reacting substituted salicylic acids and anilines. The chemical structures of these compounds were …
Number of citations: 18 www.tandfonline.com
L Liao, C Jiang, J Chen, J Shi, X Li, Y Wang… - European Journal of …, 2020 - Elsevier
… Compound 14 was prepared according to the general procedure, using 2-hydroxy-4-methylbenzoic acid (1.5g, 10 mmol) and 2-hydroxy-4-methylbenzamide (1.6 g, 11 mmol) and 4-…
Number of citations: 32 www.sciencedirect.com
J Matyk, K Waisser, K Dražková, J Kuneš, V Klimešová… - Il Farmaco, 2005 - Elsevier
A series of 64 derivatives of substituted heterocyclic analogues of salicylanilides was synthesized. The compounds were evaluated for in vitro antimycobacterial activity against …
Number of citations: 39 www.sciencedirect.com
MK Dahlgren, AM Kauppi, IM Olsson… - Journal of medicinal …, 2007 - ACS Publications
Analogues to the salicylanilide N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide, 1a, an inhibitor of type III secretion (T3S) in Yersinia, were selected, synthesized, and biologically …
Number of citations: 90 pubs.acs.org
J Miah - 2014 - uwspace.uwaterloo.ca
Chapter I grtho-lithiated tertiary benzamides were produced from the reac--tions of tertiary benzamides and 1= 1. § rBuLi-TMEDA complex in THF at—78 C and subjected to …
Number of citations: 3 uwspace.uwaterloo.ca
WCC Lee, W Wang, JJ Li - The Journal of Organic Chemistry, 2018 - ACS Publications
2-Aminophenyl-1H-pyrazole has been identified as a viable directing group to promote copper(II)-mediated ortho-selective sp 2 C–H bond tandem alkynylation/annulation of anilides …
Number of citations: 25 pubs.acs.org
Y Bai, D Liu, H Zhang, Y Wang, D Wang, H Cai… - Bioorganic …, 2021 - Elsevier
Alzheimer’s disease (AD) has become a serious threat to the developed nations with burgeoning patients and annual costs on health care system in modern society. Neuroinflammation…
Number of citations: 16 www.sciencedirect.com
YG Qin, ZK Yang, JJ Zhou, SY Zhang, SX Pan… - Journal of Molecular …, 2022 - Elsevier
… (E)-N-(3,7-dimethylocta-2,6-dienyl)−2‑hydroxy-4-methylbenzamide (5c). White solid; yield 61.1%; mp 37.9–39.3 C; 1 H NMR (300 MHz, CDCl 3 ): δ 12.36 (s, 1H, Ar-OH), 7.20 (d, 1H, J = …
Number of citations: 5 www.sciencedirect.com

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